1-(4-Fluorophenyl)pentan-1-ol

Lipophilicity LogP ADME

1-(4-Fluorophenyl)pentan-1-ol is a para-fluorinated benzylic secondary alcohol with the formula C₁₁H₁₅FO and a molecular weight of 182.23 g·mol⁻¹. The compound features a chiral benzylic carbon, enabling stereoselective transformations, and its single fluorine atom serves as a sensitive probe for ¹⁹F NMR monitoring.

Molecular Formula C11H15FO
Molecular Weight 182.23 g/mol
CAS No. 3913-55-1
Cat. No. B12082254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)pentan-1-ol
CAS3913-55-1
Molecular FormulaC11H15FO
Molecular Weight182.23 g/mol
Structural Identifiers
SMILESCCCCC(C1=CC=C(C=C1)F)O
InChIInChI=1S/C11H15FO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,11,13H,2-4H2,1H3
InChIKeySGCWRWKHMFTANJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorophenyl)pentan-1-ol (CAS 3913-55-1) – Compound Class & Baseline Characteristics


1-(4-Fluorophenyl)pentan-1-ol is a para-fluorinated benzylic secondary alcohol with the formula C₁₁H₁₅FO and a molecular weight of 182.23 g·mol⁻¹ [1]. The compound features a chiral benzylic carbon, enabling stereoselective transformations, and its single fluorine atom serves as a sensitive probe for ¹⁹F NMR monitoring [2]. It is typically synthesized by reduction of the corresponding ketone (1-(4-fluorophenyl)pentan-1-one) and is commercially available at purities of 95–98% .

Why In-Class Phenylpentanol Analogs Cannot Be Simply Interchanged for 1-(4-Fluorophenyl)pentan-1-ol


Close structural analogs—including 1-phenylpentan-1-ol, 1-(4-chlorophenyl)pentan-1-ol, and 1-(4-bromophenyl)pentan-1-ol—exhibit scalar differences in lipophilicity (ΔLogP up to 0.62) and molecular weight (up to +61 g·mol⁻¹) that directly impact chromatographic retention, membrane partitioning, and downstream pharmacokinetic profiles . Furthermore, the presence of the para-fluorine atom enables ¹⁹F NMR-based reaction monitoring that is inaccessible to non-fluorinated or heavier-halogen analogs, precluding simple one-to-one replacement in synthetic workflows requiring real-time analytical tracking [1].

Quantitative Differential Evidence for 1-(4-Fluorophenyl)pentan-1-ol vs. Halogenated and Non-Halogenated Analogs


Lipophilicity Tuning: LogP of 1-(4-Fluorophenyl)pentan-1-ol vs. Cl, Br, and H Analogs

The experimental LogP of 1-(4-Fluorophenyl)pentan-1-ol is 3.05, compared to 2.91 for the unsubstituted 1-phenylpentan-1-ol, 3.56 for the 4-chloro analog, and 3.67 for the 4-bromo analog [1][2]. The fluorine substitution provides a moderate lipophilicity increase (+0.14 LogP vs. H) without the excessive lipophilicity penalties (>3.5) associated with chloro and bromo congeners, which can lead to poor solubility and high metabolic clearance.

Lipophilicity LogP ADME Halogenated Analogs

Stereochemical Fidelity: Specific Optical Rotation of Enantiopure (R)-1-(4-Fluorophenyl)pentan-1-ol

The (R)-enantiomer of 1-(4-fluorophenyl)pentan-1-ol exhibits a specific optical rotation of [α]ᴅ²⁹·² = +11.5 (c 1.0, CHCl₃) with 88% ee [1]. This well-defined chiroptical property provides a benchmark for enantiopurity determination that is absent for many halogenated analogs lacking reported optical rotation data in the peer-reviewed literature.

Enantiomeric Purity Optical Rotation Chiral Resolution Asymmetric Synthesis

Molecular Weight Advantage: Lower Mass vs. Chloro and Bromo Analogs

With a molecular weight of 182.23 g·mol⁻¹, 1-(4-fluorophenyl)pentan-1-ol is 16.5 g·mol⁻¹ lighter than its 4-chloro analog (198.69 g·mol⁻¹) and 60.9 g·mol⁻¹ lighter than its 4-bromo analog (243.14 g·mol⁻¹) [1]. This lower molecular weight improves ligand efficiency metrics in fragment-based drug discovery and reduces the mass burden in multi-step synthetic intermediates.

Molecular Weight Fragment-Based Screening Lead Efficiency Halogen Comparison

19F NMR Analytical Handle: Unique Spectroscopic Differentiation from Non-Fluorinated Analogs

The single para-fluorine atom in 1-(4-fluorophenyl)pentan-1-ol provides a diagnostic ¹⁹F NMR signal at approximately −115 ppm (typical range for aryl-F) that is absent in the non-fluorinated 1-phenylpentan-1-ol and qualitatively distinct from the quadrupolar broadening challenges associated with the bromine analog [1][2]. The hydroxymethyl (benzylic) proton appears as a characteristic signal in the ¹H NMR spectrum at δ ~4.5–4.7 ppm (typical for Ar-CH(OH)-R).

19F NMR Reaction Monitoring Analytical Characterization Fluorine Chemistry

Procurement-Relevant Application Scenarios for 1-(4-Fluorophenyl)pentan-1-ol (CAS 3913-55-1)


Asymmetric Synthesis of Enantiopure Secondary Alcohols

The defined specific rotation ([α]ᴅ +11.5 for the (R)-enantiomer at 88% ee) [1] makes this compound an excellent substrate for developing new asymmetric reduction catalysts or biocatalytic systems. Procurement teams should select this compound when a fluorinated, non-physiologically active benzylic alcohol is required to benchmark enantioselectivity.

¹⁹F NMR-Tracked Multi-Step Pharmaceutical Intermediate Synthesis

The unique ¹⁹F NMR handle [2] enables real-time reaction monitoring in complex multi-step syntheses (e.g., towards Rosuvastatin intermediates, where 4-fluorophenyl-containing building blocks are critical [3]). This facilitates process analytical technology (PAT) implementation for in-line quality control in cGMP manufacturing.

Medicinal Chemistry Hit-to-Lead Optimization Requiring Controlled Lipophilicity

With a LogP of 3.05, this compound occupies the lipophilicity 'sweet spot' for lead-like compounds, unlike the excessively lipophilic chloro (LogP 3.56) and bromo (LogP 3.67) analogs . Procurement for fragment-based screening libraries should prioritize this compound when scaffold lipophilicity directly influences solubility and metabolic stability.

Light-Atom Intermediates for Fragment-Based Drug Discovery (FBDD)

The low molecular weight (182.23 g·mol⁻¹) [4] is advantageous for FBDD campaigns, where every atom contributes to ligand efficiency metrics. Compared to bromo (MW 243) and chloro (MW 199) analogs, this compound provides a more atom-efficient starting point for fragment elaboration.

Quote Request

Request a Quote for 1-(4-Fluorophenyl)pentan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.